REACTION_CXSMILES
|
C[CH:2]1[CH2:5][CH2:4][C:3]1=[O:6].[CH2:7]([Mg]Br)[CH:8]=[CH2:9].O.[CH2:13]1COCC1>>[CH2:7]([C:3]1([OH:6])[CH2:2][CH:5]([CH3:13])[CH2:4]1)[CH:8]=[CH2:9]
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
CC1C(CC1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
190.21 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified via glass col
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1(CC(C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g | |
YIELD: PERCENTYIELD | 46.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |